molecular formula C20H20FNO9 B586608 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride CAS No. 147157-97-9

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

Cat. No. B586608
M. Wt: 437.376
InChI Key: YRVBOYANNCZRHU-ZKXLYKBJSA-N
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Description

“2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride” is a compound with the linear formula C20H20NO9F . It has a molecular weight of 437.37 . This compound is a solid form with impurities of less than or equal to 10% β-anomer .


Molecular Structure Analysis

The SMILES string of this compound is CC(=O)OC[C@H]1OC@HC@@H=O)[C@@H]1OC(C)=O)N2C(=O)c3ccccc3C2=O . The InChI is 1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1 . The InChI key is YRVBOYANNCZRHU-ZKXLYKBJSA-N .


Physical And Chemical Properties Analysis

This compound is a solid form with impurities of less than or equal to 10% β-anomer . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride has been a topic of interest in various synthetic and structural studies. Bednarczyk et al. (2013) synthesized N-protected derivatives of this compound and examined their application in the synthesis of diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside. The study provided insights into the structural orientations of pyranose substituents and discussed the mesomeric effects in acetoxy and phthalimide groups, revealing preferences in the crystal lattice (Bednarczyk et al., 2013). Similarly, Cao et al. (2013) conducted a study focusing on the synthesis of 3,4,6-Tri-O-Acetyl-2-Deoxy-2-Phthalimido-β-D-Glucopyranosyl Chloride, providing valuable information on the stereoselective synthesis and structural details of the compound (Cao et al., 2013).

Glycosylation and Bioconjugation

The compound has been used extensively in glycosylation studies. Scaffidi et al. (2007) described the synthesis of various glycosylated derivatives, highlighting the successful synthesis of complex structures like trisaccharides, tetrasaccharides, and pentasaccharides (Scaffidi et al., 2007). Prante et al. (2007) explored its use in the chemoselective 18F-glycosylation of peptides, paving the way for novel labeling strategies in bioconjugate chemistry (Prante et al., 2007).

Structural Characterization

Dedola et al. (2010) and Curran et al. (2016) contributed to the understanding of the molecular structure and stereoselectivity of derivatives through X-ray analyses and crystallographic studies. These studies provide a deeper insight into the bond lengths and conformations, crucial for understanding the reactivity and interaction of these compounds (Dedola et al., 2010; Curran et al., 2016).

Safety And Hazards

The safety data sheet for this compound can be found online . It is always recommended to handle chemicals with appropriate safety measures.

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVBOYANNCZRHU-ZKXLYKBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746715
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-alpha-D-glucopyranosyl fluoride

CAS RN

147157-97-9
Record name 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-alpha-D-glucopyranosyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-a-D-glucopyranosyl fluoride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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